molecular formula C41H69NO14 B018742 Leucomycin A13 CAS No. 78897-52-6

Leucomycin A13

货号: B018742
CAS 编号: 78897-52-6
分子量: 800.0 g/mol
InChI 键: CUDHGRIZNLIHBG-TYBIZVFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

Leucomycin A13 is primarily obtained through fermentation by microorganisms, specifically Streptomyces kitasatoensis. The fermentation process involves cultivating the microorganism in a suitable medium under controlled conditions to produce the antibiotic .

Industrial Production Methods

The industrial production of this compound involves large-scale fermentation followed by extraction and purification processes. The fermentation broth is subjected to various purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify this compound .

化学反应分析

Types of Reactions

Leucomycin A13 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

科学研究应用

Antimicrobial Activity

Leucomycin A13 is primarily recognized for its antibacterial properties . It demonstrates effectiveness against several pathogens, including:

  • Staphylococcus aureus
  • Streptococcus pyogenes
  • Diplococcus pneumoniae

Research indicates that this compound can inhibit protein synthesis in bacteria, which is a common mechanism among macrolide antibiotics. Its efficacy is particularly notable against strains resistant to other antibiotics such as penicillin and tetracyclines .

Research Applications

This compound serves as a valuable tool in various research contexts:

  • HPLC Resolution : It is utilized in high-performance liquid chromatography (HPLC) for the resolution of the leucomycin complex, aiding in the study of antibiotic properties and interactions .
  • Antibody-Drug Conjugates (ADCs) : The compound is being investigated for its potential role in ADCs, where it may enhance the delivery and efficacy of therapeutic agents against cancer cells .
  • Cell Cycle Studies : this compound has been employed in studies related to apoptosis and cell cycle regulation, contributing to our understanding of cellular responses to antibiotics .

Mechanistic Insights

The mechanisms underlying the action of this compound have been a focus of various studies:

  • Protein Synthesis Inhibition : Like other macrolides, it binds to the 50S ribosomal subunit, obstructing peptide chain elongation during translation. This action is crucial for its antibacterial effects .
  • Impact on Cellular Pathways : Research has explored its influence on signaling pathways such as MAPK/ERK and NF-κB, which are vital for cellular stress responses and inflammation .

Case Studies

Several case studies have highlighted the applications of this compound:

  • In Vitro Studies : One study evaluated its activity against 214 clinical isolates of Gram-positive cocci, confirming its potency against resistant strains and positioning it as a viable alternative in specific clinical scenarios where traditional antibiotics fail .
  • Veterinary Medicine : this compound has been approved for use as a growth promoter in livestock, demonstrating its utility beyond human medicine . Its inclusion in animal feed has shown to reduce morbidity from respiratory infections.

Comparative Efficacy

A comparative analysis of this compound against other macrolides reveals its unique profile:

AntibioticSpectrum of ActivityResistance Profile
This compoundBroad (Gram-positive)Effective against resistant strains
ErythromycinBroadResistance common among S. aureus
TylosinLimited (mainly livestock)Less effective against human pathogens

作用机制

Leucomycin A13 exerts its effects by binding to the bacterial ribosome, specifically the 50S subunit, thereby inhibiting protein synthesis. This binding prevents the elongation of the peptide chain, ultimately leading to the inhibition of bacterial growth .

相似化合物的比较

Leucomycin A13 is part of the leucomycin complex, which includes several other macrolide antibiotics such as Leucomycin A1, A3, A4, A5, A6, A7, A8, and A9 . Compared to these similar compounds, this compound is unique in its specific activity against certain bacterial strains and its distinct chemical structure.

Conclusion

This compound is a significant macrolide antibiotic with diverse applications in scientific research and medicine. Its unique chemical properties and mechanism of action make it a valuable compound for further study and development.

生物活性

Leucomycin A13, a macrolide antibiotic derived from the fermentation of Streptomyces kitasatoensis, is part of the leucomycin complex. This compound has garnered attention for its potential biological activities, particularly its antibacterial and antiproliferative properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Antibacterial Properties

This compound exhibits a broad spectrum of antibacterial activity. It has been tested against several bacterial strains, including:

  • Bacillus subtilis
  • Staphylococcus aureus
  • Micrococcus luteus

Research indicates that this compound retains significant potency against these Gram-positive bacteria, making it a candidate for treating infections caused by resistant strains.

The primary mechanism through which this compound exerts its antibacterial effects is through inhibition of protein synthesis. Like other macrolides, it binds to the 50S ribosomal subunit of bacteria, obstructing peptide bond formation and ultimately halting bacterial growth. This mechanism is crucial for its efficacy against various pathogens, especially those resistant to other antibiotic classes .

Antiproliferative Activity

In addition to its antibacterial properties, this compound has shown moderate antiproliferative activity in various cancer cell lines. Studies have demonstrated that certain derivatives of leucomycin exhibit significant cytotoxic effects against:

  • HeLa (human cervix carcinoma)
  • MCF-7 (breast cancer)
  • PC-3 (prostate cancer)

For instance, specific analogs derived from this compound were found to inhibit proliferation in these cell lines at low micromolar concentrations .

Comparative Efficacy

A comparative analysis of different leucomycin derivatives highlights the unique biological profile of this compound. While some derivatives displayed enhanced antiproliferative activity, they often exhibited reduced antibacterial efficacy. The balance between these two activities is critical for developing new therapeutic agents based on leucomycins.

CompoundAntibacterial ActivityAntiproliferative Activity
This compoundHighModerate
Derivative 1ModerateHigh
Derivative 2LowModerate

Study 1: Antibacterial Spectrum

In a study assessing the antibacterial spectrum of this compound, it was found to be effective against multiple strains of Gram-positive bacteria. The minimal inhibitory concentrations (MICs) were determined for various strains, confirming its potential as an alternative treatment option in antibiotic-resistant infections.

Study 2: Antiproliferative Effects

Another research study evaluated the cytotoxicity of this compound and its derivatives on human cancer cell lines. The results indicated that while this compound itself had moderate activity, certain structural modifications significantly enhanced its antiproliferative effects. For example, derivatives with specific substitutions on the macrolide ring showed increased potency against MCF-7 cells .

Study 3: Structure-Activity Relationship

A detailed investigation into the structure-activity relationship (SAR) of leucomycin derivatives revealed that modifications at specific positions on the molecule could lead to enhanced biological activity. The presence of an ethylaldehyde substituent at the C6 position was found essential for maintaining antibacterial efficacy while allowing for variations that improved anticancer properties .

属性

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H69NO14/c1-10-11-13-18-31(46)54-39-27(5)52-33(23-41(39,6)49)55-36-26(4)53-40(35(48)34(36)42(7)8)56-37-28(19-20-43)21-24(2)29(44)17-15-12-14-16-25(3)51-32(47)22-30(45)38(37)50-9/h12,14-15,17,20,24-30,33-40,44-45,48-49H,10-11,13,16,18-19,21-23H2,1-9H3/b14-12+,17-15+/t24-,25-,26-,27+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDHGRIZNLIHBG-TYBIZVFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H69NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474630
Record name Leucomycin A13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

800.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78897-52-6
Record name Leucomycin A13
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78897-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucomycin A13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078897526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucomycin A13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCOMYCIN A13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/248RTG654T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucomycin A13
Reactant of Route 2
Leucomycin A13
Reactant of Route 3
Leucomycin A13
Reactant of Route 4
Leucomycin A13
Reactant of Route 5
Leucomycin A13
Reactant of Route 6
Leucomycin A13
Customer
Q & A

Q1: What is the role of glucose in the production of leucomycin A₃ by Streptomyces kitasatoensis 66-14-3?

A: Research indicates that glucose acts as an inducer for the enzyme responsible for converting leucomycin A₁ to leucomycin A₃ in Streptomyces kitasatoensis 66-14-3. [] This bioconversion involves the acetylation of leucomycin A₁ at the 3-O position. While the presence of glucose in the growth medium is essential for this bioconversion, it is not required during the resting phase when de novo leucomycin synthesis is inhibited. [] Essentially, glucose exposure during growth primes the bacteria for later leucomycin A₃ production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。